molecular formula C9H9N3O2 B1387317 5-Amino-1-benzofuran-2-carbohydrazide CAS No. 1048913-38-7

5-Amino-1-benzofuran-2-carbohydrazide

Cat. No. B1387317
CAS RN: 1048913-38-7
M. Wt: 191.19 g/mol
InChI Key: MAUALFRENAVLKU-UHFFFAOYSA-N
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Description

5-Amino-1-benzofuran-2-carbohydrazide is a biochemical used for proteomics research . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran-2-carbohydrazide has been reported by Halli and co-workers . They also reported its Co(II), Cu(II), Ni(II), Cd(II), Hg(II), Zn(II), and UO 2 (II) complexes and Th(IV) complexes of phenylisocyanate (BCPT)/ p-chlorophenylisothiocyanate (BCCIPT) .


Molecular Structure Analysis

The molecular formula of 5-Amino-1-benzofuran-2-carbohydrazide is C9H9N3O2, with a molecular weight of 191.19 . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Halli and co-workers reported the synthesis of benzofuran-2-carbohydrazide and its Co(II), Cu(II), Ni(II), Cd(II), Hg(II), Zn(II), and UO 2 (II) complexes and Th(IV) complexes of phenylisocyanate (BCPT)/ p-chlorophenylisothiocyanate (BCCIPT) .


Physical And Chemical Properties Analysis

The molecular formula of 5-Amino-1-benzofuran-2-carbohydrazide is C9H9N3O2, and it has a molecular weight of 191.19 .

Future Directions

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . They are seen as a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . This suggests that there is potential for future research into 5-Amino-1-benzofuran-2-carbohydrazide and similar compounds.

properties

IUPAC Name

5-amino-1-benzofuran-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-6-1-2-7-5(3-6)4-8(14-7)9(13)12-11/h1-4H,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUALFRENAVLKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-benzofuran-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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